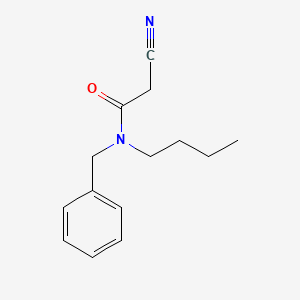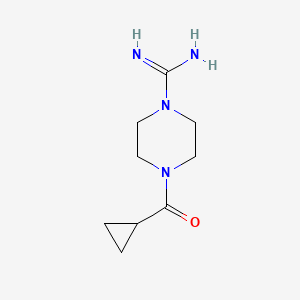
4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide
説明
“4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide” is a compound that has been mentioned in patents related to pharmaceutical formulations . It is used in the formulation of drugs in a solid dispersion with a matrix polymer that exhibits low hygroscopicity and high softening temperature, such as copovidone . This compound is used to increase the bioavailability of the drug .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide”, has been discussed in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide” is represented by the linear formula C24H23FN4O3 . The InChI code for this compound is 1S/C24H23FN4O3/c25-20-8-5-15 (14-21-17-3-1-2-4-18 (17)22 (30)27-26-21)13-19 (20)24 (32)29-11-9-28 (10-12-29)23 (31)16-6-7-16/h1-5,8,13-14,16,26H,6-7,9-12H2, (H,27,30) .科学的研究の応用
Pharmaceutical Formulations
The compound is used in pharmaceutical formulations. It is combined with a matrix polymer that exhibits low hygroscopicity and high softening temperature, such as copovidone . This formulation increases the bioavailability of the drug .
Cancer Treatment
The compound is used in treating cancer, either as a sole agent or in combination with other therapies . The pharmaceutical formulation of the compound is used to increase its bioavailability, which can enhance its effectiveness in cancer treatment .
Solid Dispersion Compositions
The compound is used in solid dispersion compositions with a matrix polymer that exhibits low hygroscopicity and high softening temperature . This increases the bioavailability and/or stability of the compound .
Drug Loading
The compound is used in novel pharmaceutical compositions with improved drug loading . This can enhance the effectiveness of the drug in its applications .
Bioavailability Enhancement
The compound is used in pharmaceutical formulations to increase its bioavailability . This can enhance the effectiveness of the drug in its applications .
Stability Enhancement
The compound is used in pharmaceutical formulations to increase its stability . This can enhance the shelf-life of the drug in its applications .
作用機序
Target of Action
The primary targets of 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide are the enzymes Poly (ADP-ribose) Polymerase-1 (PARP-1) and PARP-2 . These enzymes play a crucial role in the cellular response to DNA damage, making them important targets for cancer therapy .
Mode of Action
4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide interacts with its targets by inhibiting the activity of both PARP-1 and PARP-2 . This inhibition prevents these enzymes from recognizing and binding to DNA single or double-strand breaks, thereby disrupting the DNA damage response .
Biochemical Pathways
The inhibition of PARP-1 and PARP-2 by 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide affects the DNA damage response pathway . Normally, these enzymes are rapidly activated following DNA damage, where they bind to DNA breaks and produce long chains of poly (ADP-ribose) (PAR) within the cell nucleus . This activity is central to the DNA repair process and other cellular functions, including gene amplification and transcriptional regulation, cell division, differentiation, apoptosis, and chromosome stability .
Pharmacokinetics
The pharmacokinetic properties of 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide include good oral bioavailability and a favorable pharmacokinetic profile . These properties contribute to the compound’s bioavailability, making it effective in vivo .
Result of Action
The inhibition of PARP-1 and PARP-2 by 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide results in the disruption of the DNA damage response . This disruption can lead to the death of cancer cells, particularly those deficient in BRCA1 and BRCA2 . The compound shows standalone activity against BRCA1-deficient breast cancer cell lines .
特性
IUPAC Name |
4-(cyclopropanecarbonyl)piperazine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c10-9(11)13-5-3-12(4-6-13)8(14)7-1-2-7/h7H,1-6H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBCMKGDIDGBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493227.png)
![1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1493228.png)
![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493230.png)
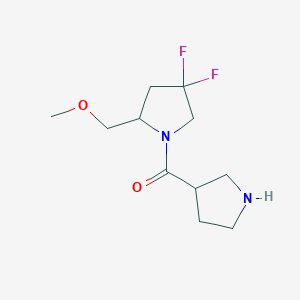


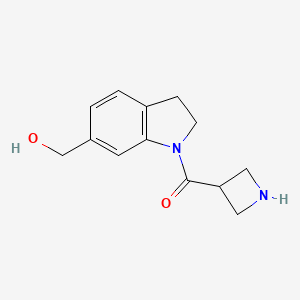
![(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493237.png)
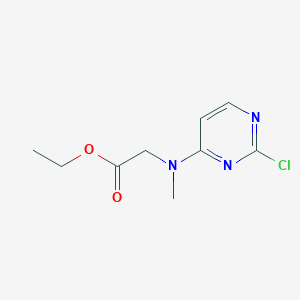
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol](/img/structure/B1493240.png)
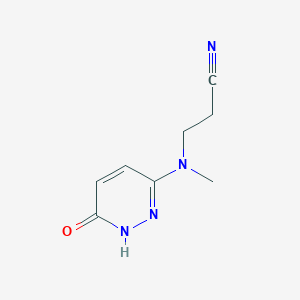
![(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493244.png)
![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1493247.png)
